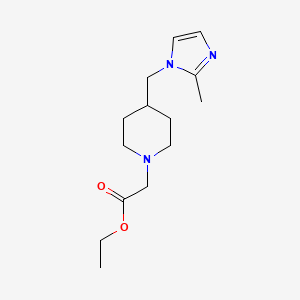

ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate is a synthetic compound that features a piperidine ring substituted with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with a piperidine derivative that has been pre-functionalized with an imidazole group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Corresponding alcohols.

Substitution: Carboxylic acids.

Scientific Research Applications

A. Medicinal Chemistry

Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate has garnered attention for its potential as a pharmacophore in drug design. Its imidazole derivative is known for a broad spectrum of biological activities, including:

- Antibacterial and Antifungal Activities: Compounds with imidazole moieties have shown efficacy against various pathogens, making them candidates for developing new antimicrobial agents .

- Antitumor Properties: Research indicates that derivatives of imidazole can inhibit cancer cell proliferation, suggesting potential applications in oncology .

B. Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in synthesizing novel compounds.

C. Material Science

In industrial applications, this compound can be employed as an intermediate in the production of new materials, including polymers and resins. The unique properties imparted by the imidazole and piperidine rings allow for the development of specialized materials with tailored functionalities.

The biological activity of this compound is attributed to its structural features:

A. Mechanism of Action

Imidazole derivatives interact with biological targets through various mechanisms:

- Enzyme Inhibition: They can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: The compound may affect receptor activity, influencing cellular responses.

B. Pharmacokinetics

The solubility profile of imidazole derivatives suggests favorable absorption and distribution characteristics, which are critical for their efficacy as therapeutic agents.

A. Antimicrobial Activity Study

A study evaluated the antimicrobial properties of various imidazole derivatives, including this compound). Results indicated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .

B. Anticancer Evaluation

In another investigation, the compound was tested for its anticancer effects on human cancer cell lines. The results demonstrated that it induced apoptosis in cancer cells, suggesting mechanisms that warrant further exploration for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

2-Ethyl-4-methylimidazole: Used as a cross-linker for epoxy resins and in the synthesis of network polymers.

1-Methylimidazole: Commonly used in organic synthesis and as a ligand in coordination chemistry.

Uniqueness

This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler imidazole derivatives .

Biological Activity

Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate is a synthetic compound that combines a piperidine ring with an imidazole moiety. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's design aims to enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4O2, with a molecular weight of approximately 252.33 g/mol. The compound features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Imidazole Moiety : A five-membered ring containing two nitrogen atoms, contributing to the compound's biological activity.

Antimicrobial Activity

Compounds containing imidazole rings are known for their antimicrobial properties. This compound has shown promising results in inhibiting various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0025 - 0.015 mg/mL |

Studies indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against S. aureus and E. coli .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against various strains, including Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from 16.69 to 78.23 µM, indicating moderate to good antifungal efficacy .

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial growth and proliferation. The imidazole ring is known for its role in binding to metal ions and influencing enzyme activity, which may contribute to the compound's antimicrobial effects .

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities further. For instance, a study synthesized several analogs and tested them against various cancer cell lines, revealing that some derivatives exhibited significant antiproliferative effects on breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as a lead molecule in drug development. In vitro studies demonstrate its ability to inhibit cell proliferation in cancer models, suggesting that modifications to the piperidine or imidazole moieties can enhance therapeutic efficacy .

Properties

IUPAC Name |

ethyl 2-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-3-19-14(18)11-16-7-4-13(5-8-16)10-17-9-6-15-12(17)2/h6,9,13H,3-5,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVFCSICJJDIEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)CN2C=CN=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.